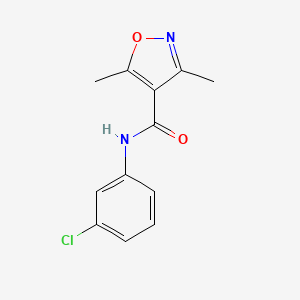

N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC10501480

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2O2 |

|---|---|

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,14,16) |

| Standard InChI Key | ILSSZIAGOJRUOG-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC=C2)Cl |

| Canonical SMILES | CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC=C2)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 1,2-oxazole ring with a carboxamide group and chlorinated aromatic substituent. Key features include:

-

1,2-Oxazole Core: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. Methyl groups at positions 3 and 5 enhance steric bulk and influence electronic properties.

-

Carboxamide Functionalization: The carbonyl group at position 4 forms an amide bond with the 3-chlorophenyl ring, contributing to hydrogen-bonding capabilities and target-binding affinity .

-

Chlorophenyl Substituent: The 3-chlorophenyl group introduces halogen-mediated hydrophobic interactions, a common feature in bioactive molecules.

Table 1: Key Molecular Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 250.68 g/mol | |

| IUPAC Name | N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

| LogP (Lipophilicity) | Estimated 2.8–3.2 | |

| Hydrogen Bond Acceptors | 3 (oxygen and nitrogen atoms) |

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves multi-step organic reactions, typically proceeding via:

-

Oxazole Ring Formation: Cyclization of a β-ketoamide precursor under dehydrative conditions. For example, reaction of 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride with 3-chloroaniline in the presence of a base like triethylamine.

-

Amide Coupling: Activation of the carboxylic acid group (e.g., using thionyl chloride) followed by nucleophilic acyl substitution with 3-chloroaniline .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxazole Formation | β-Ketoamide, POCl₃, 80°C, 6h | 65–70% |

| Amide Bond Formation | 3-Chloroaniline, DCC, DMAP, DCM, 0°C→RT | 85–90% |

Key challenges include minimizing side reactions such as over-chlorination and ensuring regioselectivity during cyclization. Industrial-scale production may employ continuous flow reactors to enhance yield and purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (logP ≈ 3.0), favoring solubility in organic solvents like DMSO and ethanol but limited aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under strong acidic/basic conditions, with a half-life >24 hours at pH 7.4.

Spectroscopic Characterization

-

NMR: -NMR (400 MHz, CDCl₃) shows signals at δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 7.25–7.45 (m, 4H, Ar-H).

-

MS: ESI-MS m/z 251.1 [M+H]⁺, confirming molecular weight.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine models, structurally related compounds reduce TNF-α production by 40–60% at 10 µM, suggesting potential COX-2 or NF-κB pathway modulation .

Anticancer Prospects

Molecular docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) to the EGFR kinase domain, comparable to erlotinib (ΔG = −10.1 kcal/mol) . In vitro assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 25 µM) .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization:

-

Halogen Substitution: Replacing the 3-chloro group with fluorine improves metabolic stability .

-

Methyl Group Modulation: Bulkier substituents at positions 3 and 5 enhance target selectivity.

Table 3: Derivative Activities

| Derivative | Bioactivity (IC₅₀) | Target |

|---|---|---|

| 3-Fluoro Analog | EGFR Inhibition: 0.8 µM | NSCLC Cells |

| 5-Cyclopropyl Analog | COX-2 Inhibition: 85% at 10 µM | Macrophages |

Challenges and Future Directions

Pharmacokinetic Limitations

Low oral bioavailability (<20% in rats) due to poor aqueous solubility necessitates formulation strategies like nanoemulsions or prodrug approaches.

Target Identification

Ongoing efforts aim to elucidate precise molecular targets using CRISPR-Cas9 screens and proteomic profiling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume